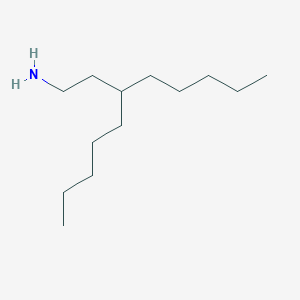
3-Pentyloctan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentyloctan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a long carbon chain, making it a higher amine with significant hydrophobic properties. Its structure consists of a pentyl group attached to an octyl chain, ending with an amine group (-NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyloctan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen over a catalyst.
Nucleophilic Substitution: This method involves the substitution of a halogen in an alkyl halide with an amine group using ammonia or an amine as the nucleophile.
Hydrogenation of Nitriles: This involves the reduction of nitriles to primary amines using hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reductive amination due to its efficiency and high yield. The process is carried out under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pentyloctan-1-amine undergoes several types of chemical reactions:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides depending on the oxidizing agent used.
Reduction: Reduction of amines can lead to the formation of hydrocarbons.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) over a palladium catalyst.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds, nitriles, and amides.
Reduction: Hydrocarbons.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
3-Pentyloctan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Pentyloctan-1-amine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3-Pentyloctan-1-amine: can be compared with other long-chain amines such as and .
Uniqueness: The unique aspect of this compound lies in its specific carbon chain length, which imparts distinct hydrophobic properties and influences its reactivity and applications.
List of Similar Compounds
- 3-Pentyldecan-1-amine
- 3-Pentyldodecan-1-amine
- This compound
Properties
Molecular Formula |
C13H29N |
|---|---|
Molecular Weight |
199.38 g/mol |
IUPAC Name |
3-pentyloctan-1-amine |
InChI |
InChI=1S/C13H29N/c1-3-5-7-9-13(11-12-14)10-8-6-4-2/h13H,3-12,14H2,1-2H3 |
InChI Key |
AEDZIVGLWKYFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
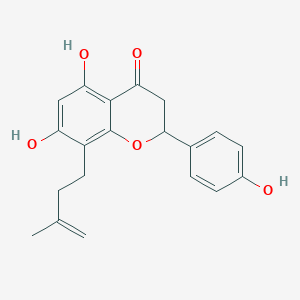
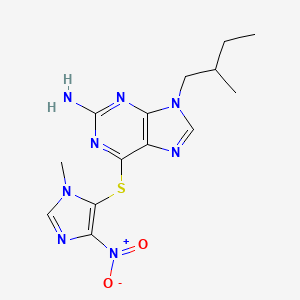
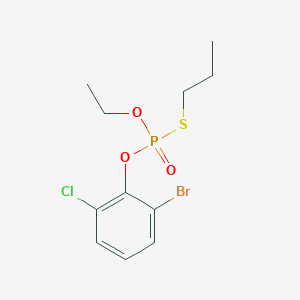
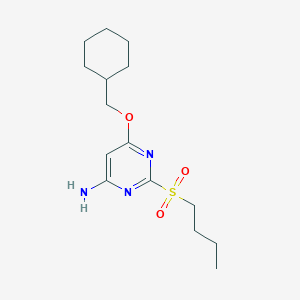

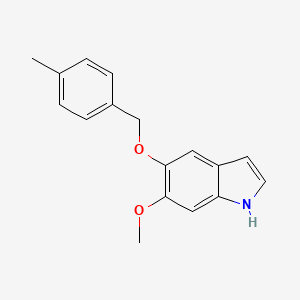

![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
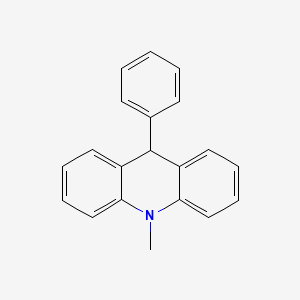
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
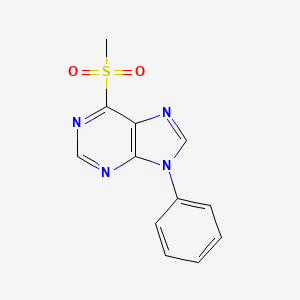
![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
